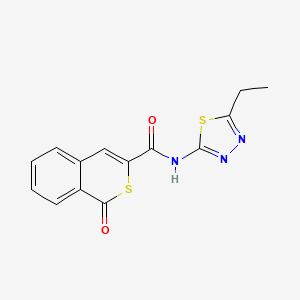

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole moiety linked via a carboxamide group to a 1-oxo-isothiochromene scaffold. The 1,3,4-thiadiazole ring is substituted with an ethyl group at position 5, while the isothiochromene core includes a sulfur atom in its fused bicyclic system and a ketone group at position 1. Such compounds are of interest in medicinal chemistry due to the pharmacological versatility of thiadiazole derivatives, which are associated with antimicrobial, antitumor, and antiviral activities . The structural combination of thiadiazole with isothiochromene may enhance electronic properties and binding interactions, though specific biological data for this compound remain unreported in the provided evidence.

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxoisothiochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-7H,2H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZCJOCDJOEOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial. Therefore, it’s plausible that this compound may interact with multiple targets depending on the specific disease context.

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact with various biological targets, leading to its diverse range of activities. The specific interactions and resulting changes would depend on the particular target and disease context.

Analyse Biochimique

Biochemical Properties

Compounds with the 1,3,4-thiadiazol moiety have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial. The presence of the =N-C-S- moiety and strong aromaticity of the ring in these compounds is responsible for providing low toxicity and great in vivo stability.

Cellular Effects

The cellular effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide are currently unknown. Similar compounds have been found to interact with various cellular processes. For example, some 1,3,4-thiadiazole derivatives have been found to be potent inhibitors of the enzyme acetylcholinesterase, which plays a crucial role in nerve signal transmission.

Activité Biologique

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide (CAS No. 950357-79-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and an isothiochromene moiety. Its molecular formula is with a molecular weight of 317.4 g/mol. The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H11N3O2S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 950357-79-6 |

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. In studies involving compounds similar to this compound, significant antifungal and antibacterial activities have been reported. For instance, a study demonstrated that thiadiazole-based compounds exhibited potent activity against various strains of fungi and bacteria, highlighting their potential as therapeutic agents in treating infections .

Anticancer Activity

Research indicates that thiadiazole derivatives can act as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis. A review of similar compounds suggested that modifications in the thiadiazole structure could enhance their anticancer efficacy. The mechanisms often involve the modulation of signaling pathways related to cell survival and death .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets:

Molecular Targets:

- Enzymes involved in metabolic pathways

- Receptors linked to inflammatory responses

- Ion channels affecting cellular excitability

Pathways:

The compound may modulate signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects against cancer and infections.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of thiadiazole derivatives:

- Antifungal Studies : A study evaluated the antifungal activity of novel thiadiazole compounds against Epidermophyton floccosum and Mucor racemosus, showing promising results where some compounds exhibited lower minimum inhibitory concentrations (MIC) than standard antifungal agents like fluconazole .

- Anticancer Research : Another investigation into similar compounds revealed significant cytotoxic effects on cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other thiadiazole derivatives was conducted:

| Compound Name | Anticancer Activity (IC50) | Antifungal Activity (MIC) |

|---|---|---|

| N-(5-Ethyl-thiadiazolyl)-benzamide | 15 µM | 8 µg/mL |

| N-(5-Ethyl-thiadiazolyl)-4-hydroxybenzamide | 10 µM | 16 µg/mL |

| N-(5-Ethyl-thiadiazolyl)-isothiochromene | 12 µM | 8 µg/mL |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Analogous Compounds

Structural and Molecular Comparisons

A summary of key structural differences is provided in Table 1.

Table 1: Structural Comparison of Thiadiazole- and Thiazole-Linked Carboxamides

Substituent Effects

- Ethyl vs.

- Cyclopropyl (Thiadiazole) : The cyclopropyl substituent in introduces ring strain and steric hindrance, which could influence binding to hydrophobic pockets in biological targets .

- Chlorobenzyl (Thiazole) : The bulky 3-chlorobenzyl group in ’s thiazole derivative likely impacts steric interactions and metabolic stability, though it may improve target affinity in certain contexts .

Core Heterocycle Variations

- Isothiochromene vs. Chromene: The sulfur atom in the target’s isothiochromene core (vs.

- Phthalazine Core: The planar, nitrogen-rich phthalazine system in may facilitate intercalation or binding to nucleic acids, a trait less likely in the non-planar isothiochromene .

- Thiadiazole vs. Thiazole : Thiadiazoles (in the target and –4) exhibit greater aromaticity and metabolic stability compared to thiazoles (), which are more prone to enzymatic degradation .

Pharmacological Implications

While direct activity data for the target compound are absent, highlights the broad bioactivity of 1,3,4-thiadiazole derivatives, including antimicrobial and antitumor effects . The ethyl substituent and isothiochromene core could modulate these activities by enhancing lipophilicity or target selectivity. For example:

Q & A

Q. What are the recommended synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazinecarbothioamides under reflux in acetonitrile .

- Step 2 : Coupling the thiadiazole moiety to the isothiochromene-carboxamide group using coupling agents like EDCI/HOBt in DMF or dichloromethane .

- Optimization :

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

- Catalysts : Iodine and triethylamine facilitate cyclization steps, improving yields by 15–20% .

- Temperature : Reflux conditions (80–100°C) are critical for complete conversion .

Q. What spectroscopic and computational techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and carboxamide groups (e.g., thiadiazole C-2 proton at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 379.5) .

- X-ray Crystallography : Resolves 3D conformation, highlighting planar thiadiazole and isothiochromene rings with dihedral angles <10° .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) and reactive sites .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against E. coli and C. albicans .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <50 µM indicating potency .

- Enzyme Inhibition : Fluorescence-based assays (e.g., aromatase inhibition with IC₅₀ = 0.062 mmol L⁻¹) .

Advanced Research Questions

Q. How do structural modifications to the thiadiazole or isothiochromene moieties influence bioactivity?

- Methodological Answer :

- Thiadiazole Substitution :

| Substituent | Activity (IC₅₀, µM) | Target |

|---|---|---|

| 5-Ethyl | 0.034 (A549) | Anticancer |

| 5-Cyclohexyl | 12.5 (MCF-7) | Antimicrobial |

- Isothiochromene Modifications : Methyl groups at C-7 enhance metabolic stability (t₁/₂ > 6 h in liver microsomes) .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and controls (e.g., cisplatin) .

- Structural Analogues : Compare activity of N-(5-ethyl-thiadiazol) derivatives with phenyl vs. methyl substituents on isothiochromene .

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in synthesis (p < 0.05 indicates significance) .

Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxamide group increases oral bioavailability (e.g., 60% vs. 22% for parent compound) .

- Lipid Nanoparticles : Encapsulation improves solubility (logP = 2.8 → 1.2) and reduces hepatic clearance .

- Metabolic Stability : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.